molecular formula C19H13NO4 B2728781 3-(1-Acetyl-1h-indol-3-yl)-4-hydroxy-2h-chromen-2-one CAS No. 63291-66-7

3-(1-Acetyl-1h-indol-3-yl)-4-hydroxy-2h-chromen-2-one

Cat. No. B2728781
CAS RN: 63291-66-7
M. Wt: 319.316
InChI Key: UPXQMMGMYZLGGL-UHFFFAOYSA-N
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Description

The compound “3-(1-Acetyl-1h-indol-3-yl)-4-hydroxy-2h-chromen-2-one” is a derivative of indole . Indole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities .


Synthesis Analysis

A variety of 1-acetyl-1H-indol-3-yl derivatives have been prepared from indole-3-carboxaldehyde. The Knoevenagel reaction between indole-3-carboxaldehyde and active methylene or non-active methylene compounds yielded the corresponding condensation product, indole-3-yl derivatives .


Molecular Structure Analysis

While specific structural data for “3-(1-Acetyl-1h-indol-3-yl)-4-hydroxy-2h-chromen-2-one” was not found, related compounds such as [(1-acetyl-1H-indol-3-yl)oxy]phosphonic acid and Ethyl 2-[(1-acetyl-1H-indol-3-yl)amino]benzoate have been analyzed .

Scientific Research Applications

Antioxidant Properties

Indoxyl acetate has been investigated for its antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage and contribute to various diseases. Researchers have explored indoxyl acetate’s ability to scavenge reactive oxygen species (ROS) and protect cells from oxidative stress .

Antiobesity Effects

Studies suggest that indoxyl acetate may have antiobesity properties. It could modulate lipid metabolism, adipogenesis, and energy expenditure. Researchers have investigated its impact on adipose tissue and lipid accumulation, making it a potential target for obesity management .

Antimalarial Activity

Indoxyl acetate derivatives have demonstrated antimalarial activity. Researchers have explored their effects against Plasmodium parasites, which cause malaria. These compounds may interfere with parasite growth and survival, providing a novel avenue for antimalarial drug development .

Antipyretic Properties

Indoxyl acetate has been studied for its antipyretic (fever-reducing) effects. By modulating inflammatory pathways, it may help regulate body temperature during fever episodes. Further investigations are needed to understand its mechanism of action .

Microbiological Applications

Indoxyl acetate derivatives have antibacterial properties. Researchers have used them for bacterial detection and identification. For instance, the glycoside 5-bromo-3-indolyl-α-L-arabinofuranoside (a derivative of indoxyl acetate) has been employed in microbiology assays .

Kinase Inhibition and Antitumor Potential

Indoxyl derivatives, including indoline-3-one, have shown promise as kinase inhibitors with potential antitumor effects. These compounds may interfere with signaling pathways involved in cancer cell growth and survival. Researchers continue to explore their therapeutic applications .

properties

IUPAC Name

3-(1-acetylindol-3-yl)-4-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4/c1-11(21)20-10-14(12-6-2-4-8-15(12)20)17-18(22)13-7-3-5-9-16(13)24-19(17)23/h2-10,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXQMMGMYZLGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)C3=C(C4=CC=CC=C4OC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Acetyl-1h-indol-3-yl)-4-hydroxy-2h-chromen-2-one

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